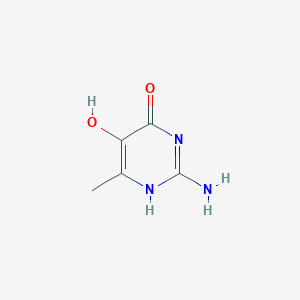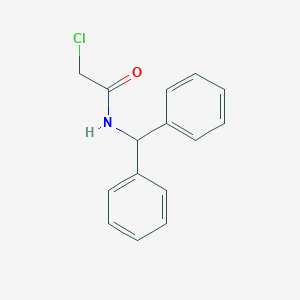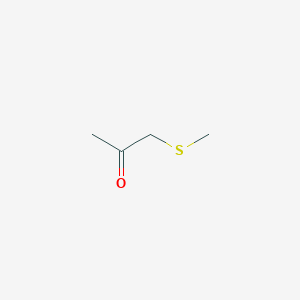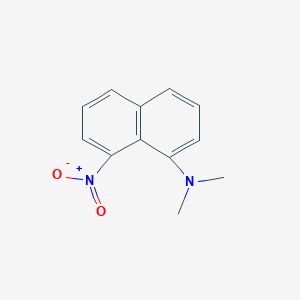
1-Naphthalenamine, N,N-dimethyl-8-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenamine, N,N-dimethyl-8-nitro- is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as DMN and is synthesized through a specific method. DMN is used in various scientific research applications due to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
DMN's mechanism of action is not well understood, but it is thought to be related to its ability to generate reactive oxygen species. Reactive oxygen species are known to play a role in various physiological processes, including cell signaling and apoptosis. DMN's ability to generate reactive oxygen species makes it a useful tool for studying these processes.
Effets Biochimiques Et Physiologiques
DMN has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMN can induce cell death in cancer cells. DMN has also been shown to have antioxidant properties, which may be useful in the treatment of diseases related to oxidative stress. In vivo studies have shown that DMN can reduce inflammation and protect against liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
DMN has several advantages for lab experiments, including its ease of synthesis and fluorescent properties. DMN's ability to generate reactive oxygen species also makes it a useful tool for studying oxidative stress-related processes. However, DMN's toxicity and potential for generating reactive oxygen species also pose limitations for lab experiments. Careful handling and appropriate safety measures should be taken when using DMN in lab experiments.
Orientations Futures
There are several future directions for DMN research. DMN's ability to generate reactive oxygen species makes it a promising tool for studying oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. DMN's fluorescent properties also make it a useful tool for studying biological processes, such as cell signaling and apoptosis. Further research is needed to fully understand DMN's mechanism of action and potential applications in biomedical research.
Méthodes De Synthèse
DMN is synthesized through a specific method that involves the reaction of 1-naphthylamine with nitric acid and sulfuric acid. The reaction produces 1-naphthalenamine, N,N-dimethyl-8-nitro- as a yellow crystalline powder. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DMN is used in various scientific research applications, including organic synthesis, material science, and biomedical research. In organic synthesis, DMN is used as a reagent for the synthesis of other chemical compounds. In material science, DMN is used as a precursor for the synthesis of metal-organic frameworks. In biomedical research, DMN is used as a fluorescent probe for the detection of reactive oxygen species.
Propriétés
Numéro CAS |
10273-29-7 |
|---|---|
Nom du produit |
1-Naphthalenamine, N,N-dimethyl-8-nitro- |
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
N,N-dimethyl-8-nitronaphthalen-1-amine |
InChI |
InChI=1S/C12H12N2O2/c1-13(2)10-7-3-5-9-6-4-8-11(12(9)10)14(15)16/h3-8H,1-2H3 |
Clé InChI |
WWBMBSSKMPMTRW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



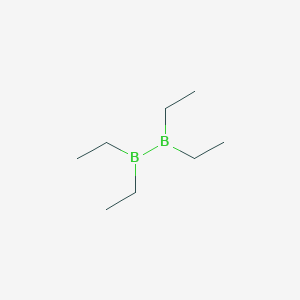
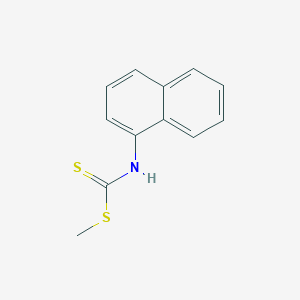
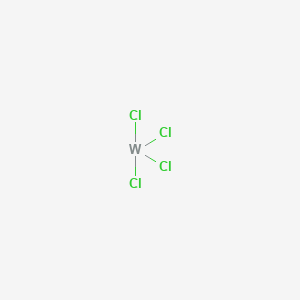



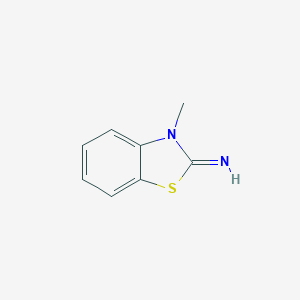
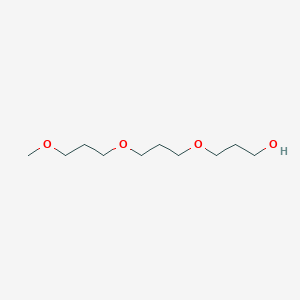
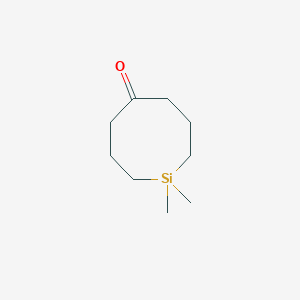
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
